Cas no 352224-73-8 (6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine)

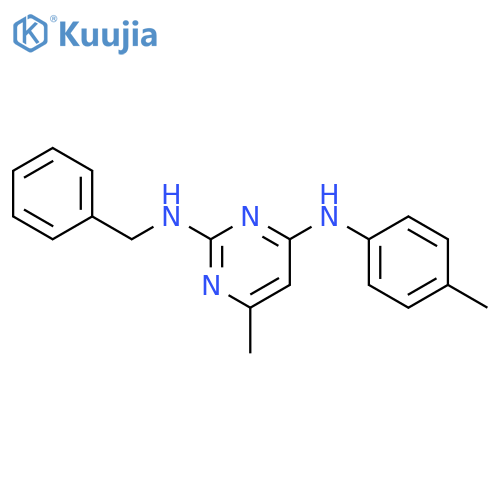

352224-73-8 structure

商品名:6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine

CAS番号:352224-73-8

MF:C19H20N4

メガワット:304.388903617859

CID:5730429

6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine 化学的及び物理的性質

名前と識別子

-

- 2-N-benzyl-6-methyl-4-N-(4-methylphenyl)pyrimidine-2,4-diamine

- 6-?methyl-?N4-?(4-?methylphenyl)?-?N2-?(phenylmethyl)?-2,?4-?Pyrimidinediamine

- 2,4-Pyrimidinediamine, 6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-

- 6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine

-

- インチ: 1S/C19H20N4/c1-14-8-10-17(11-9-14)22-18-12-15(2)21-19(23-18)20-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H2,20,21,22,23)

- InChIKey: VFSDCNHNLSFZJR-UHFFFAOYSA-N

- ほほえんだ: C1(NCC2=CC=CC=C2)=NC(C)=CC(NC2=CC=C(C)C=C2)=N1

じっけんとくせい

- 密度みつど: 1.195±0.06 g/cm3(Predicted)

- ふってん: 529.0±52.0 °C(Predicted)

- 酸性度係数(pKa): 7.77±0.10(Predicted)

6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M010300-5mg |

6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine |

352224-73-8 | 5mg |

$282.00 | 2023-05-18 | ||

| TRC | M010300-10mg |

6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine |

352224-73-8 | 10mg |

$529.00 | 2023-05-18 | ||

| TRC | M010300-50mg |

6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine |

352224-73-8 | 50mg |

$2193.00 | 2023-05-18 | ||

| TRC | M010300-25mg |

6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine |

352224-73-8 | 25mg |

$ 1200.00 | 2023-09-07 |

6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

352224-73-8 (6-methyl-N4-(4-methylphenyl)-N2-(phenylmethyl)-2,4-Pyrimidinediamine) 関連製品

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬